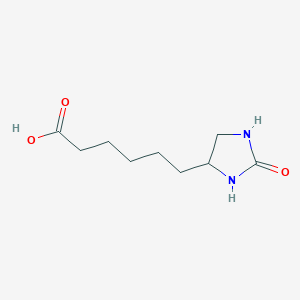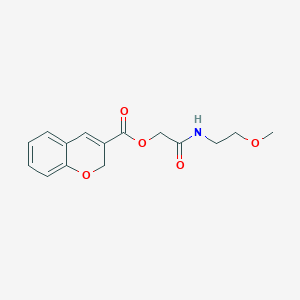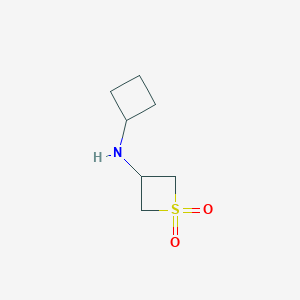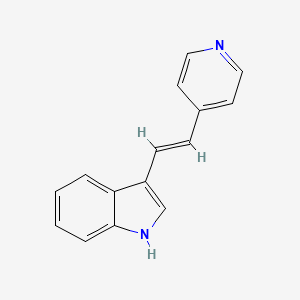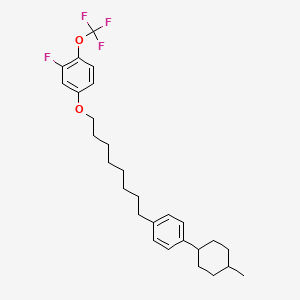
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene is a complex organic compound with a unique structure that includes fluorine, trifluoromethoxy, and trans-4-methylcyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene typically involves multiple steps, including the introduction of fluorine and trifluoromethoxy groups, as well as the attachment of the trans-4-methylcyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated benzene derivatives, while substitution reactions could introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials, coatings, or other industrial applications.
Wirkmechanismus
The mechanism by which 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-methoxybenzene
- 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(difluoromethoxy)benzene
Eigenschaften
Molekularformel |
C28H36F4O2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-fluoro-4-[8-[4-(4-methylcyclohexyl)phenyl]octoxy]-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C28H36F4O2/c1-21-9-13-23(14-10-21)24-15-11-22(12-16-24)8-6-4-2-3-5-7-19-33-25-17-18-27(26(29)20-25)34-28(30,31)32/h11-12,15-18,20-21,23H,2-10,13-14,19H2,1H3 |
InChI-Schlüssel |
AJVGKUSFNRFVIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)CCCCCCCCOC3=CC(=C(C=C3)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)



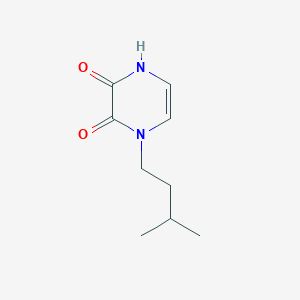
![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
